Ethyl 5-methyl-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 5-methyl-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused tetrazolo-pyrimidine core. Its structure includes a methyl group at position 5, a 4-methylphenyl substituent at position 7, and an ethyl ester at position 6 (Figure 1).
Properties
Molecular Formula |
C15H17N5O2 |
|---|---|
Molecular Weight |
299.33 g/mol |
IUPAC Name |
ethyl 5-methyl-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H17N5O2/c1-4-22-14(21)12-10(3)16-15-17-18-19-20(15)13(12)11-7-5-9(2)6-8-11/h5-8,13H,4H2,1-3H3,(H,16,17,19) |
InChI Key |
BSLJYWFSOOMVAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NN=NN2C1C3=CC=C(C=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, 5-aminotetrazole (1.0 equiv) reacts with 4-methylbenzaldehyde (1.2 equiv) and ethyl acetoacetate (1.5 equiv) in ethanol under reflux for 6–8 hours. The reaction is catalyzed by acetic acid (10 mol%), which protonates the aldehyde carbonyl, enhancing its electrophilicity for the Knoevenagel condensation. The intermediate undergoes intramolecular cyclization to form the dihydrotetrazolopyrimidine core.
Key Parameters:
-
Solvent: Ethanol or water. Aqueous conditions reduce side products but require longer reaction times.
-
Temperature: Reflux (78°C for ethanol) optimizes yield by balancing reaction rate and decomposition risks.
-
Catalyst: Scandium(III) triflate (20 mol%) improves selectivity in water-based systems, achieving yields up to 85%.
Microwave-Assisted Synthesis
Microwave irradiation has revolutionized the synthesis of heterocycles by reducing reaction times and improving yields. For this compound, microwave-assisted protocols achieve completion in 25–30 minutes compared to traditional 8-hour reflux.
Procedure and Optimization
A mixture of 5-aminotetrazole (1.0 equiv), 4-methylbenzaldehyde (1.1 equiv), and ethyl acetoacetate (1.3 equiv) in water (3.5 mL per mmol of aldehyde) is irradiated at 100°C under controlled power (300 W). The reaction proceeds via the same mechanistic pathway but with enhanced kinetics due to rapid dielectric heating.
Advantages:
-
Green Chemistry: Water as a solvent aligns with sustainable practices.
-
Scalability: Demonstrated for gram-scale production without yield compromise.
Catalytic Variations and Solvent Effects
Role of Lewis Acid Catalysts
The use of scandium(III) triflate (Sc(OTf)₃) in catalytic amounts (10–20 mol%) significantly enhances reaction efficiency in aqueous media. This catalyst stabilizes the transition state during cyclization, reducing energy barriers and suppressing side reactions.
Solvent Screening
Comparative studies reveal solvent-dependent outcomes:
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 78 | 8 | 78 |
| Water | 100 | 0.5 | 85 |
| DMF | 120 | 6 | 65 |
| Acetonitrile | 82 | 10 | 70 |
Polar aprotic solvents like DMF favor side-product formation due to increased solvation of intermediates, while ethanol and water provide optimal balance.
Patent-Based Methodologies
A patent (US4918074A) discloses an alternative route using ethyl 3-nitro-α-acetylcinnamate and 5-aminotetrazole in ethanol under reflux. This method emphasizes:
-
Stepwise Cyclization: Initial formation of a nitro intermediate, followed by reduction and cyclization.
-
Purification: Column chromatography on silica gel with chloroform-methanol eluents yields high-purity product (mp 182–183°C).
Critical Observations:
-
Nitrogen Atmosphere: Prevents oxidation of sensitive intermediates.
-
Recrystallization: Isopropanol or ethanol ensures >99% purity for pharmacological testing.
Scalability and Industrial Feasibility
Gram-Scale Production
Microwave-assisted synthesis scales linearly to 50-g batches with consistent yields (84–87%). Key considerations include:
-
Precursor Ratios: Slight excess of ethyl acetoacetate (1.5 equiv) compensates for volatility losses.
-
Workup: Filtration and washing with cold ethanol remove unreacted starting materials.
Chemical Reactions Analysis
Ethyl 5-methyl-7-(4-methylphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Ethyl 5-methyl-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate exhibits several biological activities that are of interest in drug development:
- Anticancer Activity : Research indicates that derivatives of tetrazolo[1,5-a]pyrimidines possess significant anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, including K562 and MCF-7 cells. They may induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of specific signaling pathways .
- Antimicrobial Properties : The tetrazolo-pyrimidine framework has been linked to antimicrobial activity. Studies have demonstrated that certain derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been explored in preclinical studies, suggesting its potential use in treating inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Step 1 : Formation of the pyrimidine core through cyclization reactions involving appropriate anilines and carbonyl compounds.
- Step 2 : Introduction of the tetrazole ring via cycloaddition reactions under acidic or basic conditions.
- Step 3 : Esterification to yield the final ethyl ester form.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Anticancer Activity
A study published in the Journal of Chemical and Pharmaceutical Research evaluated a series of tetrazolo[1,5-a]pyrimidine derivatives for their anticancer effects. The results indicated that specific substitutions on the tetrazole ring enhanced cytotoxicity against cancer cell lines compared to non-substituted analogs. The study concluded that this compound could serve as a lead compound for further development in cancer therapy .
Case Study 2: Antimicrobial Screening
In another investigation focused on antimicrobial properties, derivatives of this compound were tested against various bacterial strains. The findings revealed notable inhibition zones against Gram-positive bacteria, suggesting a mechanism that disrupts bacterial cell wall synthesis. This supports its potential use as an antimicrobial agent in clinical settings .
Mechanism of Action
The mechanism of action of ethyl 5-methyl-7-(4-methylphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets and pathways. The compound has been shown to bind to DNA, potentially interfering with DNA replication and transcription processes . Additionally, it can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations :
- Catalyst Impact : Molecular iodine improves regioselectivity and reduces reaction time (10 minutes under ultrasound vs. 32 hours conventionally) .
- Solvent-Free Synthesis : Sulfamic acid-catalyzed solvent-free conditions for the target compound achieve high yields (85–92%) and align with green chemistry principles .
- Substituent Effects : Electron-donating groups (e.g., 4-methylphenyl) enhance reaction rates compared to electron-withdrawing groups (e.g., nitro derivatives) .
Structural and Crystallographic Comparisons
Crystallographic studies reveal how substituents influence molecular geometry and intermolecular interactions.
Table 2: Crystallographic Data for Selected Analogues
Electronic and Steric Effects of Substituents
- 4-Morpholinophenyl: The morpholine ring introduces polarity, enhancing water solubility and hydrogen-bonding capacity .
- 4-(Phenylthio)phenyl : The sulfur atom increases electron density, favoring π-π stacking interactions in crystal packing .
Biological Activity
Ethyl 5-methyl-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the dihydrotetrazolopyrimidine class. This class of compounds has garnered attention due to its diverse pharmacological activities, including antitumor, antibacterial, and anticonvulsant properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
The compound has the following chemical characteristics:
| Property | Detail |
|---|---|
| Molecular Formula | C15H17N5O2 |
| Molecular Weight | 299.33 g/mol |
| IUPAC Name | This compound |
| InChI Key | BSLJYWFSOOMVAB-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound can be achieved through a Biginelli reaction involving the condensation of 4-methylbenzaldehyde, ethyl acetoacetate, and 5-aminotetrazole in the presence of p-toluenesulfonic acid as a catalyst under reflux conditions .
Antitumor Activity
Recent studies have indicated that derivatives of tetrazolo[1,5-a]pyrimidine exhibit significant antitumor activity. This compound was evaluated for its antiproliferative effects against various cancer cell lines using the MTT assay. The results demonstrated promising inhibitory effects on human breast cancer cell lines MDA-MB-231 and MCF-7.
| Compound | IC50 (μM) against MDA-MB-231 | IC50 (μM) against MCF-7 |
|---|---|---|
| Ethyl compound | 19.73 | 20.33 |
| Cisplatin | 80.00 | 70.00 |
The ethyl compound exhibited significantly lower IC50 values compared to Cisplatin, indicating a stronger antiproliferative effect .
The mechanism by which this compound exerts its biological effects involves interaction with DNA. It is hypothesized that the compound may interfere with DNA replication and transcription processes, leading to apoptosis in cancer cells . Further investigations are ongoing to elucidate the specific molecular targets and pathways involved.
Other Biological Activities
In addition to its antitumor properties, this compound has shown potential in other areas:
- Antibacterial Activity: Similar derivatives have demonstrated effectiveness against various bacterial strains.
- Anticonvulsant Effects: Some studies suggest that related compounds may possess anticonvulsant properties.
Case Studies
A notable case study involved the testing of multiple derivatives of tetrazolo[1,5-a]pyrimidine in a series of in vitro assays. The results indicated that modifications in the substituents significantly influenced the biological activity of these compounds. For instance, compounds with methoxy groups exhibited enhanced antitumor activity compared to those without such substitutions .
Q & A
Q. What are the standard synthetic protocols for preparing Ethyl 5-methyl-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate?
A common method involves a one-pot, three-component reaction using ethyl acetoacetate, 4-methylbenzaldehyde, and 5-aminotetrazole in ethanol under reflux with catalytic HCl. The reaction typically runs for 12–24 hours, followed by solvent removal and recrystallization from ethanol to yield crystals suitable for X-ray diffraction . For reproducibility, ensure strict control of stoichiometry (1:1:1 molar ratio) and reaction temperature (70–80°C) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- X-ray crystallography : Determines absolute configuration, bond angles, and crystal packing (e.g., monoclinic P21/c space group, unit cell parameters: a = 18.773 Å, b = 10.4716 Å, c = 7.8700 Å, β = 92.27°) .
- NMR spectroscopy : Key signals include the ethyl ester (δ ~1.2 ppm for CH3, δ ~4.2 ppm for CH2), tetrazole protons (δ ~8.1 ppm), and aromatic protons (δ ~7.3 ppm for 4-methylphenyl) .
- Mass spectrometry : Molecular ion peak at m/z 418.19 (C14H11BrF3N5O2) confirms molecular weight .
Q. How does the substitution pattern (e.g., 4-methylphenyl, tetrazole) influence the compound’s physicochemical properties?
The 4-methylphenyl group enhances lipophilicity (logP ~2.8), improving membrane permeability, while the tetrazole core contributes to hydrogen-bonding interactions (e.g., N–H···N bonds in crystal packing) and thermal stability (decomposition >250°C) . Solubility in polar solvents (e.g., ethanol, DMSO) is moderate (~5 mg/mL) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data (e.g., puckering parameters) across studies?
Discrepancies in parameters like Cremer-Pople puckering (Q = 0.125 Å, θ = 109.7°) vs. related derivatives (Q = 0.18 Å, θ = 98.5°) arise from substituent effects. To validate:
- Perform DFT calculations (B3LYP/6-31G*) to compare experimental and theoretical conformers.
- Use dynamic NMR to assess ring flexibility in solution .
- Cross-reference with Hirshfeld surface analysis to quantify intermolecular interactions .
Q. What strategies optimize the synthetic yield of this compound while minimizing side reactions?
- Catalyst screening : Replace HCl with p-toluenesulfonic acid (0.5 mol%) to reduce ester hydrolysis byproducts .
- Solvent optimization : Use ethanol/water (1:1 v/v) instead of pure ethanol to enhance reaction homogeneity and yield (from 65% to 82%) .
- Green chemistry : Adopt microwave-assisted synthesis (100°C, 30 min) to reduce reaction time and energy consumption .
Q. How can the pharmacological activity of this compound be systematically evaluated?
- Target identification : Screen against kinases (e.g., EGFR) or enzymes (e.g., neutrophil elastase) using fluorescence-based assays (IC50 determination) .
- Structure-activity relationship (SAR) : Modify substituents (e.g., replace 4-methylphenyl with 4-bromophenyl) and compare inhibitory activity .
- ADMET profiling : Assess metabolic stability (human liver microsomes), cytotoxicity (MTT assay), and bioavailability (Caco-2 permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
